(R)-Trolox chemical properties and structure
(R)-Trolox chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of (R)-Trolox
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Trolox, systematically known as (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a chiral, water-soluble analog of vitamin E.[1][2] Unlike its lipid-soluble counterpart, the carboxylic acid group of (R)-Trolox imparts greater water solubility, making it a versatile tool in various biological and biochemical applications.[3] It is widely recognized for its potent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and free radicals.[4] Consequently, (R)-Trolox is frequently employed as a standard or positive control in antioxidant capacity assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and TEAC (Trolox Equivalent Antioxidant Capacity) assays, to quantify the antioxidant strength of various substances.[5] This guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies associated with (R)-Trolox.
Chemical Structure
The chemical structure of (R)-Trolox features a chromanol ring, which is the core antioxidant moiety, and a carboxylic acid group at the stereocenter on the pyran ring.
IUPAC Name: (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid[6]
Caption: 2D structure of (R)-Trolox.
Chemical and Physical Properties
The key chemical and physical properties of (R)-Trolox are summarized in the table below. Data for the more commonly available racemic mixture, (±)-Trolox, are included for comparison where specific data for the (R)-enantiomer is not available.
| Property | (R)-Trolox | (±)-Trolox (Racemic) | Reference(s) |
| CAS Number | 53101-49-8 | 53188-07-1 | [6],[2] |
| Molecular Formula | C₁₄H₁₈O₄ | C₁₄H₁₈O₄ | [6],[2] |
| Molecular Weight | 250.29 g/mol | 250.29 g/mol | [6],[2] |
| Appearance | Solid | White to faintly beige crystalline powder | [6],[1] |
| Melting Point | 162 °C (decomposes) | 187-189 °C | [6],[5] |
| Optical Activity | [α]²⁷/D +65° (c=1.2 in ethanol) | Not applicable | [6] |
| Solubility | Data not specified | Soluble in DMSO (~20 mg/mL), Ethanol (~20 mg/mL), and water at alkaline pH. | [5] |
| pKa | Data not specified | 3.35 ± 0.20 (Predicted) | [1] |
Mechanism of Action and Biological Pathways
(R)-Trolox exerts its antioxidant effects primarily through direct scavenging of reactive oxygen species (ROS). The phenolic hydroxyl group on the chromanol ring is crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.
Caption: Antioxidant mechanism of (R)-Trolox via ROS scavenging.
Beyond direct radical scavenging, Trolox has been shown to modulate key cellular signaling pathways involved in the response to oxidative stress. It can activate the Nrf2/HO-1 pathway, a primary regulator of antioxidant defenses, and inhibit the pro-inflammatory NF-κB pathway.[7]
Caption: Modulation of Nrf2 and NF-κB pathways by (R)-Trolox.
Experimental Protocols
(R)-Trolox is the standard for determining the antioxidant capacity in the DPPH free radical scavenging assay. Below is a representative protocol.
DPPH Free Radical Scavenging Assay
Objective: To determine the antioxidant capacity of a sample, expressed as Trolox equivalents.
Materials:
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2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
(R)-Trolox standard
-
Methanol or Ethanol (spectrophotometric grade)
-
Test samples
-
96-well microplate
-
Microplate reader (517 nm)
-
Micropipettes
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Dilute the stock solution with the same solvent to achieve a final concentration of 0.1 mM. The solution should have a deep purple color.
-
This solution is light-sensitive and should be prepared fresh and kept in the dark.[8]
-
-
Preparation of (R)-Trolox Standard Solutions:
-
Preparation of Test Samples:
-
Dissolve the test samples in the assay solvent to create a stock solution.
-
Prepare a series of dilutions of the sample stock solution.
-
-
Assay Protocol:
-
To a 96-well plate, add 20 µL of each Trolox standard dilution, sample dilution, or solvent (for blank) to respective wells.[10]
-
Add 80 µL of assay buffer to each well.[10]
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells except the blanks.[8][10]
-
Mix thoroughly by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculate the percentage of DPPH scavenging activity for each standard and sample using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the DPPH solution with solvent only).
-
Plot a standard curve of % Inhibition versus the concentration of (R)-Trolox.
-
Determine the antioxidant capacity of the test samples by comparing their % Inhibition to the Trolox standard curve and express the result as µM Trolox Equivalents (TE).
-
Caption: Workflow for the DPPH antioxidant assay using (R)-Trolox.
References
- 1. Trolox | 53188-07-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 奎诺二甲基丙烯酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid 98 53101-49-8 [sigmaaldrich.com]
- 7. Trolox derivatives: Synthesis, structure-activity relationship and promote wound healing by regulating oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. abcam.cn [abcam.cn]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
